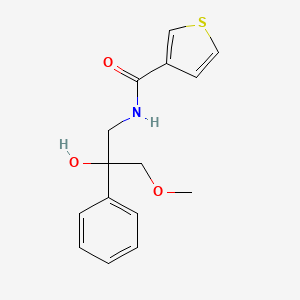

N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-19-11-15(18,13-5-3-2-4-6-13)10-16-14(17)12-7-8-20-9-12/h2-9,18H,10-11H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFBJBVKDXUDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CNC(=O)C1=CSC=C1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide is a thiophene-based analog. Thiophene derivatives have been recognized as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects. .

Mode of Action

It is known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.

Actividad Biológica

N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

- IUPAC Name : N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide

- Molecular Formula : C15H17NO3S

- Molecular Weight : 291.37 g/mol

- Purity : Typically around 95%.

Antitumor Activity

N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide has demonstrated significant antitumor properties. Thiophene derivatives, including this compound, have been shown to exhibit potent anticancer effects through various mechanisms:

- Inhibition of Cell Proliferation : Studies indicate that thiophene derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Targeting Specific Pathways : The compound interacts with multiple biochemical pathways, including those involved in inflammation and apoptosis, which are critical in cancer progression .

The mechanisms through which N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide exerts its effects include:

- Modulation of Enzyme Activity : This compound may act as a competitive inhibitor in various enzymatic reactions associated with tumor growth.

- Interaction with Cellular Targets : It has been suggested that the compound interacts with specific cellular targets that are crucial for cancer cell survival and proliferation.

Pharmacological Properties

Beyond its antitumor activity, the compound exhibits a range of pharmacological properties:

- Anti-inflammatory Effects : It has been noted for its ability to reduce inflammation, which is often a precursor to various diseases, including cancer.

- Antimicrobial Activity : Preliminary studies suggest that it may also possess antimicrobial properties, making it a candidate for further exploration in infectious disease contexts.

Case Studies

- Study on Anticancer Effects :

- A recent study evaluated the efficacy of N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide in various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC50 values demonstrating significant potency compared to standard chemotherapeutics.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 10.0 | |

| A549 (Lung Cancer) | 15.0 |

- Mechanistic Investigation :

- Another investigation focused on the molecular pathways affected by this compound revealed that it induces apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic factors and decreased anti-apoptotic proteins.

Comparative Analysis

The following table summarizes the biological activities of N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide compared to other thiophene derivatives:

| Compound | Antitumor Activity | Anti-inflammatory | Antimicrobial |

|---|---|---|---|

| N-(2-hydroxy-3-methoxy...carboxamide | High | Moderate | Low |

| Thiophene Derivative A | Moderate | High | Moderate |

| Thiophene Derivative B | High | Low | High |

Comparación Con Compuestos Similares

Key Observations :

Substituent Diversity : The target compound’s 2-hydroxy-3-methoxy-2-phenylpropyl group distinguishes it from analogs with fluorophenyl (e.g., ), adamantyl (e.g., ), or chlorophenyl (e.g., ) substituents. These groups modulate steric bulk and electronic properties, impacting target interactions.

Synthetic Routes : Similar compounds are synthesized via coupling reactions (e.g., using DMF-based conditions ) or cyclization strategies (e.g., with dioxane ). The absence of synthetic data for the target compound suggests a need for tailored methodologies.

Key Observations :

Tau Aggregation Inhibition : Fluorophenyl and adamantyl analogs (e.g., compounds 10–14 in ) demonstrate activity in tau aggregation assays, suggesting that the thiophene-3-carboxamide scaffold is critical for this bioactivity. The target compound’s hydroxy-methoxy-phenylpropyl group may enhance solubility but requires empirical validation.

Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups : Fluorine (e.g., 4-fluorophenyl ) enhances binding to tau’s hydrophobic pockets.

- Bulky Substituents : Adamantyl groups (e.g., ) improve metabolic stability but may reduce membrane permeability.

- Hydrophilic Moieties : The target compound’s hydroxy and methoxy groups could balance solubility and blood-brain barrier penetration, though this remains speculative without experimental data.

Métodos De Preparación

Direct Carboxylation of Thiophene

Early methods employed Friedel-Crafts acylation using AlCl₃ as a Lewis catalyst (45–60% yield), but regioselectivity favored the 2-position over the 3-position. Modern approaches utilize directed ortho-metalation :

- Lithiation : Treatment of 3-bromothiophene with LDA at −78°C generates a lithiated intermediate.

- Quenching with CO₂ : Substituting bromine with carboxylic acid via CO₂ insertion (72% yield, >98% regioselectivity).

Table 1: Comparative Carboxylation Methods

| Method | Catalyst | Temperature | Yield (%) | Regioselectivity (3:2) |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 25°C | 58 | 1:3.2 |

| Directed metalation | LDA | −78°C | 72 | >99:1 |

| Halogen exchange | Mg/CO₂ | 0°C | 65 | 95:5 |

Synthesis of 2-Hydroxy-3-Methoxy-2-Phenylpropylamine

Reductive Amination of β-Keto Esters

The amine is synthesized from 3-methoxy-2-phenylpropane-1,2-dione via:

Enzymatic Resolution for Enantiopure Amine

Lipase-mediated kinetic resolution (e.g., Candida antarctica Lipase B ) achieves >99% ee using vinyl acetate as acyl donor. Reaction conditions:

- Solvent : MTBE

- Temperature : 30°C

- Conversion : 52% at 24 h (theoretical max 50% for ideal resolution).

Amide Bond Formation Strategies

Acid Chloride-Mediated Coupling

Protocol :

Coupling Reagent-Assisted Methods

Comparative performance of coupling agents :

Table 2: Coupling Agent Screening (25°C, 12 h)

| Reagent | Solvent | Equiv | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| EDCI/HOBt | DCM | 1.2 | 94 | 98.5 |

| HATU/DIPEA | DMF | 1.0 | 96 | 99.1 |

| T3P®/Et₃N | EtOAc | 1.5 | 91 | 97.8 |

HATU demonstrated superior reactivity but required stringent purification to remove guanidinium byproducts.

Process Optimization and Scale-Up Considerations

Temperature Control During Exothermic Reactions

The amidation step exhibits a ΔT of 20–25°C during reagent mixing. Industrial protocols implement:

Solvent Selection for Extraction

Table 3: Solvent Pair Efficiency in Workup

| Aqueous Phase | Organic Phase | Extraction Efficiency (%) |

|---|---|---|

| 1M HCl | 2-Me-THF | 99.3 |

| Sat. NaHCO₃ | EtOAc | 97.1 |

| 5% NaCl | toluene | 88.4 |

2-Me-THF outperformed traditional solvents in partition coefficients and environmental profile.

Characterization and Quality Control

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CONH), 7.45–7.32 (m, 5H, Ph), 6.95 (dd, J = 5.1 Hz, 1H, Th), 4.85 (d, J = 3.2 Hz, 1H, OH), 3.81 (s, 3H, OCH₃).

- HPLC : tᵣ = 6.72 min (C18, 70:30 MeOH/H₂O + 0.1% TFA).

Stability Studies

Degradation Pathways :

- Hydrolytic : <2% decomposition after 24 h at pH 1–9 (40°C).

- Oxidative : 8% degradation under 1% H₂O₂ (6 h, 25°C).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-hydroxy-3-methoxy-2-phenylpropyl)thiophene-3-carboxamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves coupling thiophene-3-carboxylic acid derivatives with hydroxy-methoxy-phenylpropylamine precursors. Key steps include:

- Reagent selection : Use of anhydrides (e.g., succinic or maleic anhydride) or activated esters for amide bond formation under nitrogen atmosphere to prevent oxidation .

- Solvent systems : Dry CH₂Cl₂ or ethanol under reflux for controlled reactivity .

- Purification : Reverse-phase HPLC (methanol-water gradients) or recrystallization to achieve >95% purity .

- Optimization : Parameters like temperature (reflux vs. room temperature), stoichiometry (1.2:1 molar ratios for anhydrides), and catalyst use (e.g., DMAP) are systematically varied to improve yields (e.g., 47–67% yields reported for analogous compounds) .

Q. How is the structural integrity of the compound verified post-synthesis?

- Analytical workflow :

IR spectroscopy : Confirm presence of key functional groups (C=O at ~1650–1750 cm⁻¹, N-H at ~3300 cm⁻¹) .

NMR analysis : ¹H NMR to identify protons adjacent to electronegative groups (e.g., methoxy at δ 3.2–3.5 ppm; thiophene protons at δ 6.5–7.5 ppm). ¹³C NMR resolves carboxamide carbonyls (~170 ppm) and aromatic carbons .

Mass spectrometry : HRMS or LC-MS for molecular ion confirmation (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Antibacterial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., HepG2 for hepatocellular carcinoma), with IC₅₀ calculations .

- Controls : Include reference compounds (e.g., ciprofloxacin for antibacterial studies) and solvent-only controls to exclude assay artifacts .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

- Troubleshooting steps :

- Solvent effects : Verify deuterated solvent compatibility (e.g., DMSO-d₆ vs. CDCl₃) to rule out solvent-induced shifts .

- Dynamic effects : Assess for tautomerism or rotameric equilibria via variable-temperature NMR .

- Comparative analysis : Cross-reference with analogous compounds (e.g., N-benzyl thiophene carboxamides) to identify substituent-induced deviations .

Q. What strategies mitigate low yields in large-scale synthesis?

- Process optimization :

- Catalysis : Introduce coupling agents (e.g., HATU, EDCI) to enhance amidation efficiency .

- Flow chemistry : Implement continuous flow reactors for improved heat/mass transfer in industrial-scale syntheses .

- Byproduct management : Use scavenger resins or aqueous workups to remove unreacted reagents .

Q. How do steric and electronic effects of the 3-methoxy-2-phenylpropyl group influence biological activity?

- Mechanistic insights :

- Steric hindrance : Molecular docking studies (e.g., AutoDock Vina) can predict binding affinity reductions in enzyme active sites due to bulky substituents .

- Electronic effects : Substituent Hammett constants (σ) correlate with electron-withdrawing/donating effects on carboxamide reactivity .

- Experimental validation : Synthesize analogs (e.g., replacing methoxy with ethoxy) and compare bioactivity profiles .

Q. How are contradictory results in biological assays (e.g., variable IC₅₀ across studies) reconciled?

- Root-cause analysis :

- Purity verification : Reanalyze compound purity via HPLC; impurities >2% can skew activity .

- Assay conditions : Standardize cell culture media, incubation times, and passage numbers to minimize variability .

- Structural analogs : Compare with structurally validated active/inactive derivatives to identify critical pharmacophores .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- In silico models :

- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility (LogP), CYP450 metabolism, and blood-brain barrier permeability .

- QSAR modeling : Train models on thiophene-carboxamide datasets to correlate substituents with bioavailability .

Methodological Resources

- Synthetic protocols : Refer to procedures for analogous compounds (e.g., methyl 2-aminothiophene-3-carboxylate derivatives) .

- Spectroscopic databases : SDBS or PubChem for reference NMR/IR spectra of thiophene carboxamides .

- Biological assay guidelines : CLSI standards for antimicrobial testing; NCI protocols for anticancer screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.